2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide
Overview
Description
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzamide core with multiple functional groups, including indole, sulfonamide, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to chlorination to introduce the chloro substituents.
The next step involves the formation of the benzamide core This can be achieved through the reaction of the chlorinated indole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the chloro substituents
Scientific Research Applications
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-[(methylamino)sulfonyl]benzamide
- 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-[(ethylamino)sulfonyl]benzamide
- 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-[(propylamino)sulfonyl]benzamide
Uniqueness
The uniqueness of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and sulfonamide groups, along with the chloro substituents, allows for unique interactions with molecular targets and pathways, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O3S/c1-25(2)29(27,28)18-8-14(15(21)9-16(18)22)19(26)23-6-5-11-10-24-17-4-3-12(20)7-13(11)17/h3-4,7-10,24H,5-6H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPRCWXPROERED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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